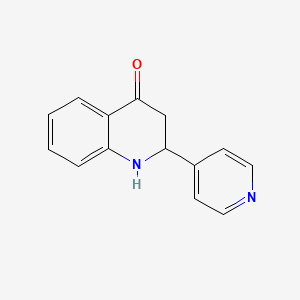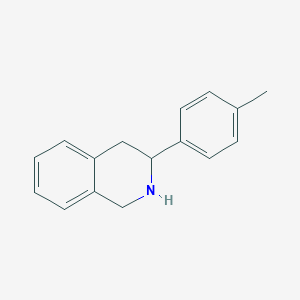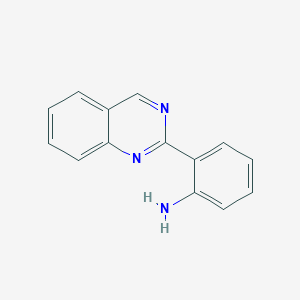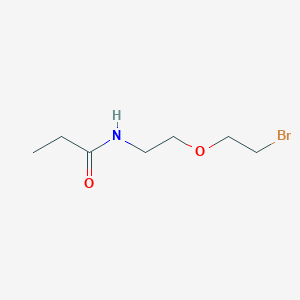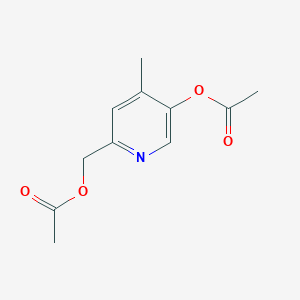
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an acetoxy group and a methyl group attached to a pyridine ring, making it a derivative of pyridine. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetoxy-4-methylpyridin-2-yl)methyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-methyl-2-pyridinemethanol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow setup allows for the efficient production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce 4-methyl-2-pyridinemethanol .
Applications De Recherche Scientifique
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of (5-Acetoxy-4-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify the activity of enzymes and receptors involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.
5-Acetyl-2-methoxypyridine: Studied for its potential biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Uniqueness
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxy group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(5-acetyloxy-4-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-7-4-10(6-15-8(2)13)12-5-11(7)16-9(3)14/h4-5H,6H2,1-3H3 |
Clé InChI |
FRVIHPUKTKJXAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1OC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)


